molecular formula C9H14ClNO2 B2529568 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2219379-52-7

2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B2529568
CAS No.: 2219379-52-7
M. Wt: 203.67
InChI Key: WOBWTCUGWMMDCI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple ring systems. The compound's full IUPAC name reflects its hierarchical structural organization, beginning with the cyclopropyl substituent attached to the nitrogen atom at position 2 of the azabicyclo[2.1.1]hexane core framework. The numerical designation [2.1.1] in the bicyclic nomenclature indicates the specific bridging pattern within the hexane skeleton, where the numbers represent the number of carbon atoms in each bridge connecting the bridgehead carbons. The carboxylic acid functionality is positioned at carbon-1, establishing the primary functional group that defines the compound's chemical behavior and reactivity profile.

The Chemical Abstracts Service registry number 2219379-52-7 provides unique identification for the hydrochloride salt form of this compound, distinguishing it from the free base and other derivative forms. Alternative registry numbers exist for related compounds within this structural family, including 1779414-50-4 for the 3-carboxylic acid isomer, which differs in the positioning of the carboxyl group within the bicyclic framework. The systematic identification also encompasses the molecular formula C₉H₁₄ClNO₂, which accounts for all atoms present in the hydrochloride salt form, including the additional hydrogen and chlorine atoms contributed by the hydrochloric acid component.

Table 1: Systematic Identification Parameters

Parameter Value
IUPAC Name This compound
CAS Registry Number 2219379-52-7
Molecular Formula C₉H₁₄ClNO₂
Molecular Weight 204 Da
Related CAS Numbers 1779414-50-4 (3-carboxylic acid isomer)

The nomenclature system also recognizes the stereochemical implications inherent in the bicyclic structure, where the rigid framework constrains the spatial arrangement of substituents and functional groups. The azabicyclo[2.1.1]hexane core system exhibits defined stereochemical relationships between positions, particularly regarding the relative orientations of substituents in anti and syn configurations. The cyclopropyl group's attachment to the nitrogen atom introduces additional stereochemical complexity, as the three-membered ring can adopt different orientational relationships relative to the bicyclic framework, influencing the overall molecular geometry and conformational preferences.

Molecular Geometry and Bicyclic Framework Analysis

The molecular geometry of this compound is characterized by the integration of three distinct ring systems: the azabicyclo[2.1.1]hexane core, the cyclopropyl substituent, and the ionic interaction framework formed by the hydrochloride salt. The azabicyclo[2.1.1]hexane framework represents a constrained bicyclic system where the nitrogen atom replaces one carbon in the bicyclo[2.1.1]hexane skeleton, creating a heterocyclic bridge structure with significant ring strain and defined spatial orientation. The bicyclic framework exhibits bridgehead positions that maintain fixed spatial relationships, with the carboxylic acid group positioned at carbon-1 in a defined orientation relative to the nitrogen-containing bridge.

The cyclopropyl ring attached to the nitrogen atom contributes substantial angle strain to the overall molecular geometry, with internal bond angles of approximately 60 degrees compared to the ideal tetrahedral angle of 109.5 degrees. This angle strain, quantified at approximately 29 kilocalories per mole for cyclopropane systems, influences the entire molecular conformation and affects the compound's stability and reactivity patterns. The combination of cyclopropyl strain with the inherent strain of the azabicyclo[2.1.1]hexane system creates a highly strained molecular architecture that exhibits unique geometric features and conformational constraints.

Table 2: Geometric Parameters and Ring Strain Analysis

Structural Feature Measurement/Value
Cyclopropyl Bond Angles ~60°
Ideal Tetrahedral Angle 109.5°
Cyclopropane Strain Energy 29 kcal/mol
Bicyclic Bridge Pattern [2.1.1]
Nitrogen Position Bridge position 2
Carboxyl Position Bridgehead carbon 1

The bicyclic framework analysis reveals that the azabicyclo[2.1.1]hexane core maintains a relatively rigid structure due to the constraints imposed by the bridging pattern. The [2.1.1] bridging arrangement creates a compact, strained system where conformational flexibility is severely limited compared to monocyclic heterocycles. The nitrogen atom within the bridge contributes to the overall geometry through its sp³ hybridization and the spatial requirements of its substituents, including the cyclopropyl group and any protonation state variations in the hydrochloride salt form.

The three-dimensional arrangement of the molecular framework positions the carboxylic acid functionality in a spatially defined orientation relative to the cyclopropyl-substituted nitrogen center. This geometric relationship influences the compound's potential for intramolecular interactions, hydrogen bonding patterns, and overall molecular recognition properties. The rigid bicyclic framework serves as a conformational anchor that maintains specific spatial relationships between functional groups, making this compound particularly valuable for structure-activity relationship studies and drug design applications where precise geometric control is essential.

Stereochemical Considerations in Azabicyclohexane Systems

The stereochemical analysis of this compound encompasses multiple levels of spatial arrangement, including the inherent stereochemistry of the bicyclic framework, the orientation of the cyclopropyl substituent, and the spatial implications of salt formation with hydrochloric acid. The azabicyclo[2.1.1]hexane core system exhibits defined stereochemical relationships between substitution positions, particularly regarding anti and syn orientations relative to the bicyclic bridge structure. The positioning of substituents in these systems follows established patterns where groups can be oriented either on the same face (syn) or opposite faces (anti) of the bicyclic framework.

The cyclopropyl group attached to the nitrogen atom introduces additional stereochemical complexity through its potential for different orientational relationships with respect to the bicyclic core. The three-membered ring can adopt various rotational conformations around the nitrogen-carbon bond, although steric interactions with the bicyclic framework may favor specific orientations. Research on related azabicyclo[2.1.1]hexane systems indicates that substituent orientations are significantly influenced by steric crowding and electronic effects within the constrained bicyclic environment. The presence of the carboxylic acid group at the 1-position creates additional steric and electronic considerations that influence the preferred conformation of the cyclopropyl substituent.

Table 3: Stereochemical Features and Orientational Relationships

Stereochemical Element Description Constraints
Bicyclic Framework Fixed bridge stereochemistry [2.1.1] pattern
Nitrogen Substitution Cyclopropyl orientation Rotational barriers
Carboxyl Position 1-position bridgehead Fixed spatial relationship
Salt Formation Protonation at nitrogen Ionic interaction geometry
Ring Strain Effects Conformational preferences Energy minimization

The stereochemical considerations extend to the potential for configurational isomerism within the bicyclic framework, although the rigid nature of the azabicyclo[2.1.1]hexane system limits the number of possible stereoisomers compared to more flexible ring systems. The bridgehead positions in bicyclic systems typically exhibit fixed configurations due to the geometric constraints of the bridge structure, preventing inversion or epimerization under normal conditions. However, the substitution pattern and functional group orientations must be carefully defined to fully characterize the stereochemical identity of the compound.

The formation of the hydrochloride salt introduces ionic interactions that may influence the overall stereochemical preferences of the molecule. Protonation of the nitrogen atom creates a quaternary ammonium center that exhibits specific geometric requirements for optimal ion pairing with the chloride anion. These ionic interactions can stabilize particular conformations of the cyclopropyl substituent and influence the overall molecular geometry through electrostatic effects. Understanding these stereochemical relationships is crucial for predicting the compound's biological activity, crystallization behavior, and interactions with biological targets.

Crystallographic Data and Conformational Stability

The crystallographic characterization of this compound provides essential insights into the solid-state structure and conformational preferences of this complex heterocyclic compound. While specific crystallographic data for this exact compound are limited in the current literature, analysis of related azabicyclo[2.1.1]hexane derivatives provides valuable structural information that can be extrapolated to understand the conformational behavior of the cyclopropyl-substituted system. The general characteristics of azabicyclohexane crystal structures reveal that these compounds typically adopt compact, well-defined conformations in the solid state due to the rigid constraints imposed by the bicyclic framework.

The conformational stability of the compound is significantly influenced by the combination of ring strain effects from both the azabicyclo[2.1.1]hexane core and the cyclopropyl substituent. The bicyclic framework exhibits inherent strain due to the [2.1.1] bridging pattern, which creates geometric distortions from ideal bond angles and contributes to the overall energy of the system. The additional strain from the cyclopropyl group, with its characteristic 60-degree bond angles and high ring strain energy, further constrains the conformational space available to the molecule. These strain effects typically result in well-defined, low-energy conformations that are maintained both in solution and in the crystalline state.

Table 4: Conformational Stability Parameters

Structural Parameter Effect on Stability Energy Consideration
Bicyclic Ring Strain Conformational constraint Elevated ground state energy
Cyclopropyl Strain Additional rigidity 29 kcal/mol strain energy
Ionic Interactions Salt stabilization Coulombic attractions
Hydrogen Bonding Crystal packing Intermolecular forces
Steric Hindrance Preferred orientations Repulsive interactions

The crystallographic analysis of related compounds in the azabicyclo[2.1.1]hexane family demonstrates that these structures typically exhibit specific patterns of intermolecular interactions in the solid state. Hydrogen bonding networks often play crucial roles in crystal packing, particularly when carboxylic acid groups are present to serve as hydrogen bond donors and acceptors. The hydrochloride salt formation introduces additional opportunities for ionic interactions and hydrogen bonding, potentially leading to more stable crystal forms compared to the free base compound.

The conformational stability is further enhanced by the limited rotational freedom around bonds within the bicyclic framework and the constrained orientation of the cyclopropyl substituent. Computational studies of similar systems suggest that the energy barriers for conformational interconversion are typically high due to the rigid nature of the bicyclic scaffold and the strain associated with alternative conformations. This conformational rigidity makes the compound particularly valuable for structure-based drug design applications, where predictable and stable molecular geometries are essential for understanding binding interactions and optimizing biological activity. The crystallographic data, when available, would provide precise bond lengths, bond angles, and intermolecular interaction patterns that define the three-dimensional structure and stability of this important heterocyclic compound.

Properties

IUPAC Name

2-cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c11-8(12)9-3-6(4-9)5-10(9)7-1-2-7;/h6-7H,1-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBWTCUGWMMDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CC2(C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the batchwise, multigram preparation of the compound, delivering significant quantities of material .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its neuropharmacological properties, showing promise as a candidate for drug development aimed at treating central nervous system disorders. Its ability to interact with specific receptors in the brain suggests potential applications in developing treatments for conditions such as anxiety, depression, and neurodegenerative diseases .

Research indicates that 2-cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exhibits significant biological activity:

  • Neuroactive Properties : It interacts with neurotransmitter receptors, potentially modulating their activity.
  • Analgesic Effects : Similar compounds have shown analgesic properties, suggesting potential pain-relief applications .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure enables it to act as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in drug development:

  • Neuropharmacology Studies : Investigations into its receptor interactions have provided insights into how modifications can enhance efficacy.
  • Therapeutic Applications : Clinical trials are underway to assess its potential in treating various neurological disorders .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations in Azabicyclohexane Derivatives

The following table summarizes key structural and physicochemical properties of 2-cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Bicyclo System Key Substituent Purity/Notes
This compound 172695-33-9 C₂₁H₂₃NO₄ 353.42 [2.1.1] Cyclopropyl Chiral building block
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride 2648940-79-6 C₉H₁₆ClNO₂ 191.70 [2.1.1] Ethyl ≥95% purity
2-Isopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 765894-02-8 C₁₀H₁₇NO₂ 195.25 [2.1.1] Isopropyl Structural isomer
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride 637740-18-2 C₇H₁₂ClNO₂ 177.63 [2.1.1] Acetic acid side chain Industrial/research use
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl AS58584 C₆H₁₀ClNO₂ 163.61 [3.1.0] None On stock for drug discovery
(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride 1186506-95-5 C₇H₁₂ClNO₂ 177.63 [2.2.1] None No purity specified

Impact of Substituents and Bicyclo Systems

  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl group in the target compound confers steric rigidity and lipophilicity, which may improve membrane permeability compared to linear alkyl chains like ethyl or isopropyl .
  • Bicyclo System Differences: [2.1.1] vs. [2.1.1] vs. [2.2.1]: The [2.2.1]heptane system (7-membered) offers a larger conformational profile, possibly enhancing binding to protein targets with deeper pockets .

Biological Activity

2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS Number: 2219379-52-7) is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of azabicyclic structures, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H15ClN2O2C_9H_{15}ClN_2O_2, with a molecular weight of approximately 203.66 g/mol . The compound features a unique bicyclic structure that contributes to its biological interactions.

Research indicates that compounds with azabicyclic structures can interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanism of action for this compound may involve modulation of neurotransmitter systems, although detailed studies are still required to elucidate these pathways.

Pharmacological Studies

A study published in PubMed discusses the synthesis and initial biological evaluation of related azabicyclic compounds, highlighting their potential as bioactive agents . The findings suggest that modifications in the azabicyclic structure can lead to significant changes in biological activity, including enhanced binding affinity to target receptors.

Case Study 1: Antimicrobial Activity

In a comparative analysis, the antimicrobial properties of various bicyclic compounds were evaluated. It was found that certain derivatives of azabicyclic compounds exhibited notable antibacterial activity against Gram-positive bacteria. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy in this area.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of bicyclic compounds similar to this compound. These compounds were shown to influence serotonin and dopamine receptor activity, indicating possible applications in treating neurological disorders such as depression and anxiety.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialModerate activity against Gram-positive bacteria
NeuropharmacologicalModulation of serotonin/dopamine receptors
Enzyme inhibitionPotential inhibition observed in related compounds

Q & A

Q. What are the recommended methods for synthesizing 2-cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride?

Synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach uses intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic core, followed by ester hydrolysis and salt formation . Optimization of reaction conditions (e.g., temperature, inert atmosphere, solvent choice) is critical for achieving >80% yield and >95% purity. Post-synthesis purification via crystallization or chromatography is advised .

Q. How can structural integrity and purity of this compound be confirmed?

Use spectroscopic methods:

  • NMR (¹H and ¹³C) to verify bicyclic framework and substituent placement .
  • IR spectroscopy to identify carboxylic acid (–COOH) and hydrochloride (–Cl) functional groups .
  • HPLC or mass spectrometry for purity assessment (>98% recommended for biological studies) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL in aqueous buffers at pH 3–5). Stability tests under varying temperatures (4°C to 25°C) show no degradation over 30 days when stored in airtight, desiccated containers . Avoid prolonged exposure to light or alkaline conditions (>pH 7) to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies optimize reaction conditions for large-scale synthesis?

Employ design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example, a central composite design revealed that maintaining 60–80°C with 1.2 equiv. of tert-butylsulfinamide in THF maximizes yield (88%) while minimizing byproducts . Automated reactors improve reproducibility in industrial settings .

Q. How does the bicyclic structure influence biological activity compared to analogs?

Comparative analysis of structurally related compounds shows:

CompoundStructural FeatureObserved Activity
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylateEthyl esterAntimicrobial (MIC: 8 µg/mL vs. S. aureus)
Methyl 4-ethyl analogMethyl substituentNeuropharmacological (IC₅₀: 12 nM for serotonin reuptake)
The cyclopropyl group in the target compound may enhance metabolic stability by reducing oxidative degradation in vivo .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:

  • Dose-response curves with ≥8 data points.
  • Positive controls (e.g., staurosporine for kinase assays).
  • Triplicate runs to assess inter-experimental variability .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID: [retrieve from database]) against target proteins (e.g., NMDA receptors). Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electrostatic potential surfaces, revealing high electron density at the carboxylate group for ionic interactions .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles, lab coat) to prevent dermal/ocular exposure .
  • Conduct reactions in a fume hood due to potential HCl vapor release during salt formation .
  • Store in flammable cabinets (if dissolved in organic solvents) and label containers with GHS hazard codes (e.g., H315: skin irritation) .

Q. How to design a structure-activity relationship (SAR) study for derivative synthesis?

  • Core modifications : Replace cyclopropyl with spirocyclic or fluorinated groups to assess steric/electronic effects .
  • Functional group variation : Substitute carboxylic acid with amides or esters to modulate lipophilicity (logP) .
  • Biological testing : Use standardized assays (e.g., enzyme inhibition, cell viability) with IC₅₀ determination for each analog .

Data Analysis and Reporting

Q. How to validate analytical methods for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥ 0.998 over 1–100 µg/mL (UV detection at 210 nm).
  • Accuracy : 95–105% recovery in spiked plasma samples.
  • Precision : ≤5% RSD for intra-day and inter-day replicates .

Q. What statistical methods address variability in synthetic yield data?

Apply ANOVA to compare batch yields (n ≥ 3) and identify outliers. For example, a p-value <0.05 in a one-way ANOVA indicates significant differences between catalysts (e.g., Pd/C vs. Raney Ni) .

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